molecular formula C11H17NO2 B1525443 2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1181589-84-3

2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No. B1525443
M. Wt: 195.26 g/mol
InChI Key: FBDNKTOJTQPCBL-UHFFFAOYSA-N
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Description

“2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1181589-84-3 . It has a molecular weight of 195.26 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 2-amino-1-(3-isopropoxyphenyl)ethanol . The InChI code is 1S/C11H17NO2/c1-8(2)14-10-5-3-4-9(6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol” is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of cyclic polyamines through enzymatic generation of an amino aldehyde in situ demonstrates innovative approaches to creating multifunctional polycationic polyamines, which have significant implications for drug and gene delivery. This method broadens the product range possibilities for polyamine synthesis, offering high yields and potential for diverse applications (Cassimjee, Marin, & Berglund, 2012).

  • Research into the synthesis and properties of protic hydroxylic ionic liquids introduces compounds with unique properties, such as low glass transition temperature and high conductivity, which could have applications in various industrial processes. The study emphasizes the role of basicity and the presence of nitrogenous centers in these compounds (Shevchenko et al., 2017).

Biological and Medical Applications

  • A study on the synthesis and biological properties of 3-amino-propan-1-ol based poly(ether imine) dendrimers highlights a general synthetic strategy for constructing dendrons and dendrimers with potential applications in biology and medicine. These dendrimers showed non-toxic properties, making them suitable for further biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).

Catalysis and Material Science

  • The development of enantioselective synthesis methods for 1,3-amino alcohols via proline-catalyzed sequential processes demonstrates the compound's role in facilitating complex chemical transformations. Such methodologies are crucial for synthesizing bioactive molecules and highlight the potential for creating pharmacologically relevant substances with high precision (Jha, Kondekar, & Kumar, 2010).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H319, which means it causes serious eye irritation . Precautionary statements include P264, P280, P305+P351+P338, and P337+P313 .

properties

IUPAC Name

2-amino-1-(3-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-4-9(6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDNKTOJTQPCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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